molecular formula C22H28N4O5S B298845 N-(2,4-DIMETHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE

N-(2,4-DIMETHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE

Cat. No.: B298845
M. Wt: 460.5 g/mol
InChI Key: CYIGVTIYFCXPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-DIMETHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a piperidine ring, and methoxy groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dimethoxyaniline with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 1-methylpiperidine and hydrazine hydrate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups and the sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A simpler compound with a methoxy group attached to a phenyl ring.

    Methylcyclohexane: An organic compound with a cyclohexane ring and a methyl group.

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-N-{[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]METHYL}BENZENESULFONAMIDE is unique due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C22H28N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C22H28N4O5S/c1-25-13-11-17(12-14-25)23-24-22(27)16-26(32(28,29)19-7-5-4-6-8-19)20-10-9-18(30-2)15-21(20)31-3/h4-10,15H,11-14,16H2,1-3H3,(H,24,27)

InChI Key

CYIGVTIYFCXPGH-UHFFFAOYSA-N

SMILES

CN1CCC(=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)CC1

Canonical SMILES

CN1CCC(=NNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)CC1

Origin of Product

United States

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